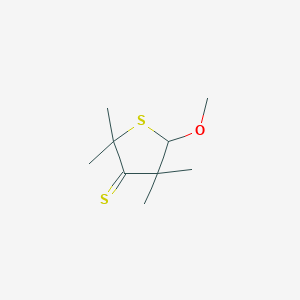![molecular formula C15H9Br B14458374 4-Bromo-4h-cyclopenta[def]phenanthrene CAS No. 70659-40-4](/img/structure/B14458374.png)
4-Bromo-4h-cyclopenta[def]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4H-cyclopenta[def]phenanthrene is an organic compound with the molecular formula C15H9Br. It is a derivative of cyclopenta[def]phenanthrene, where a bromine atom is substituted at the 4th position. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their complex ring structures and significant roles in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4H-cyclopenta[def]phenanthrene involves a three-step synthesis starting from pyrene. The process includes:
Oxidation of Pyrene: Pyrene is oxidized to form 4,5-dione.
Ring Contraction: The 4,5-dione undergoes a ring contraction to form oxo-4H-cyclopenta[def]phenanthrene.
Reduction: The oxo-4H-cyclopenta[def]phenanthrene is then reduced to yield 4H-cyclopenta[def]phenanthrene.
For the bromination to obtain 4-Bromo-4H-cyclopenta[def]phenanthrene, a bromination reaction is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-4H-cyclopenta[def]phenanthrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form diketones or reduced to form diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of 4H-cyclopenta[def]phenanthrene can be formed.
Oxidation: Products include diketones and quinones.
Reduction: Products include diols and other reduced forms.
Aplicaciones Científicas De Investigación
4-Bromo-4H-cyclopenta[def]phenanthrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of photoactive polymers and organic electronic materials.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4-Bromo-4H-cyclopenta[def]phenanthrene involves its interaction with various molecular targets. In electronic applications, its unique ring structure allows for efficient electron transport and light emission. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4H-Cyclopenta[def]phenanthrene: The parent compound without the bromine substitution.
Benzo[def]fluorene: Another PAH with a similar ring structure.
Methylenephenanthrene: A compound with a methylene bridge in the phenanthrene structure.
Uniqueness
4-Bromo-4H-cyclopenta[def]phenanthrene is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Propiedades
Número CAS |
70659-40-4 |
|---|---|
Fórmula molecular |
C15H9Br |
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
15-bromotetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene |
InChI |
InChI=1S/C15H9Br/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15H |
Clave InChI |
KGKTYMRYIXBVFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


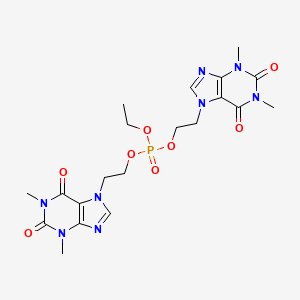
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
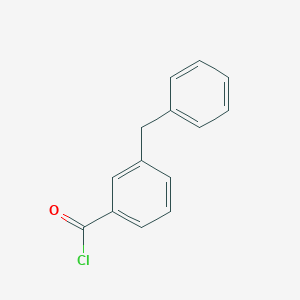

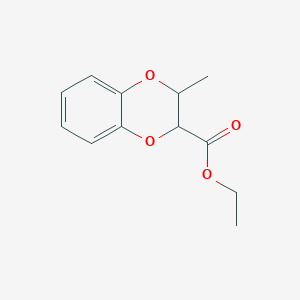
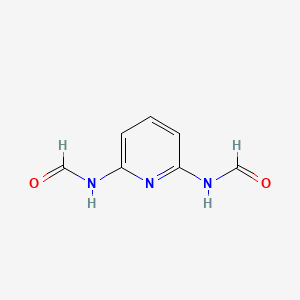
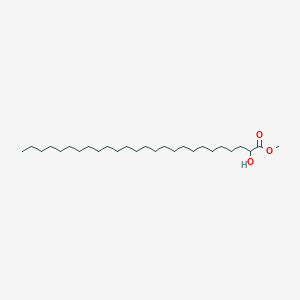
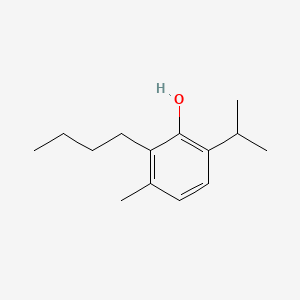
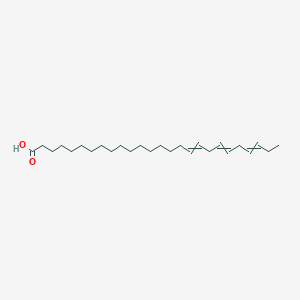
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)

